4,4'-(3,4-Dimethyl-1H-pyrrole-2,5-diyl)bis(N,N-dimethylaniline)
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Overview
Description
4,4’-(3,4-Dimethyl-1H-pyrrole-2,5-diyl)bis(N,N-dimethylaniline) is an organic compound that features a pyrrole core substituted with dimethyl groups and linked to two N,N-dimethylaniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3,4-Dimethyl-1H-pyrrole-2,5-diyl)bis(N,N-dimethylaniline) typically involves the condensation of 3,4-dimethylpyrrole with N,N-dimethylaniline under specific conditions. One common method involves the use of a catalytic amount of iron (III) chloride in water, which facilitates the condensation reaction under mild conditions . Another approach involves the use of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(3,4-Dimethyl-1H-pyrrole-2,5-diyl)bis(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4,4’-(3,4-Dimethyl-1H-pyrrole-2,5-diyl)bis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,4’-(3,4-Dimethyl-1H-pyrrole-2,5-diyl)bis(N,N-dimethylaniline) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a five-membered ring structure.
N,N-Dimethylaniline: An aromatic amine with similar substituents but lacking the pyrrole core.
Tetramethylpyrrole: A more basic molecule with a conjugate acid pKa of +3.7.
Uniqueness
4,4’-(3,4-Dimethyl-1H-pyrrole-2,5-diyl)bis(N,N-dimethylaniline) is unique due to its combination of a pyrrole core with N,N-dimethylaniline moieties, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
66092-08-8 |
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Molecular Formula |
C22H27N3 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
4-[5-[4-(dimethylamino)phenyl]-3,4-dimethyl-1H-pyrrol-2-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C22H27N3/c1-15-16(2)22(18-9-13-20(14-10-18)25(5)6)23-21(15)17-7-11-19(12-8-17)24(3)4/h7-14,23H,1-6H3 |
InChI Key |
HNQZOKAYPAHXOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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